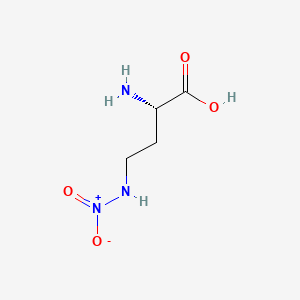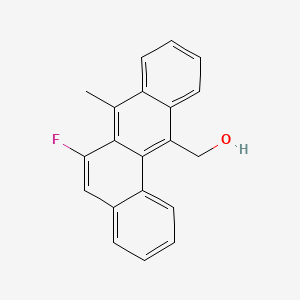![molecular formula C10H11BrO2 B14435348 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- CAS No. 74508-89-7](/img/structure/B14435348.png)
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to the dioxolane ring. It is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes generally involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of molecular sieves or orthoesters can enhance water removal, improving the yield and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.
Catalysts: Brönsted or Lewis acids, such as toluenesulfonic acid and zirconium tetrachloride.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Industry: The compound serves as a monomer or co-monomer in the production of polyacetals and other polymers.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action for 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- primarily involves its reactivity as a bromomethyl derivative. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar reactivity but different stability and physical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different chemical behavior.
Uniqueness
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
74508-89-7 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7H2 |
Clave InChI |
YLHRFAYHNFVLAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


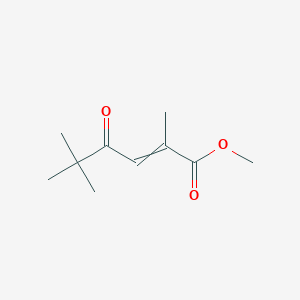
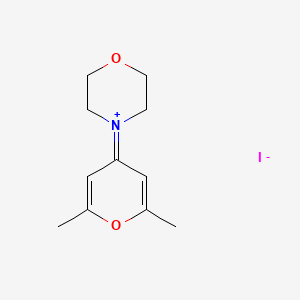
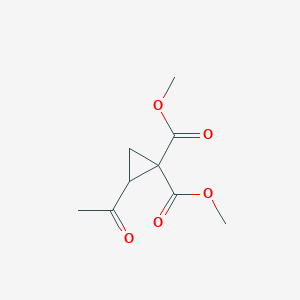
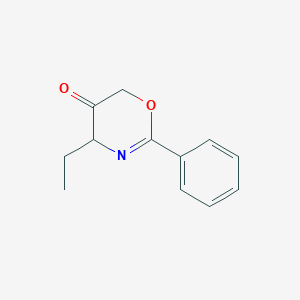
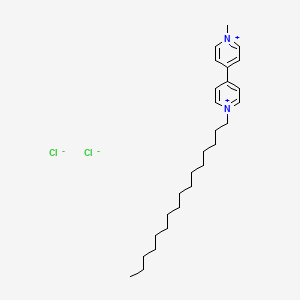
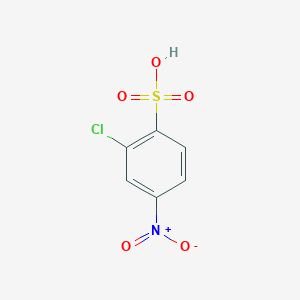
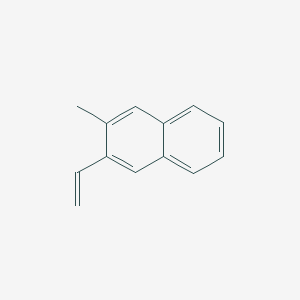
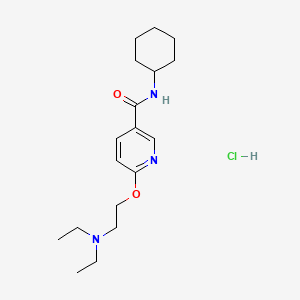
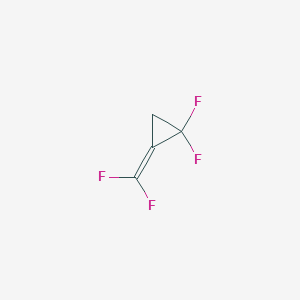
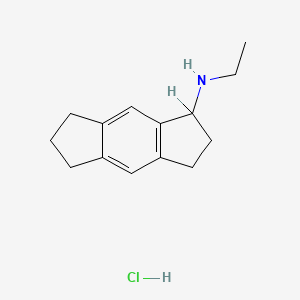

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
